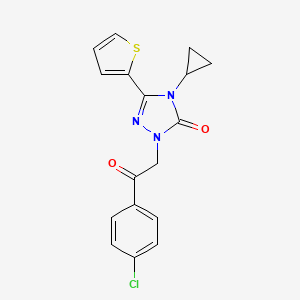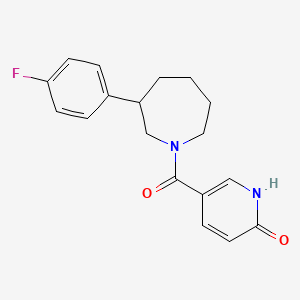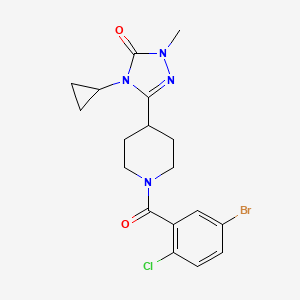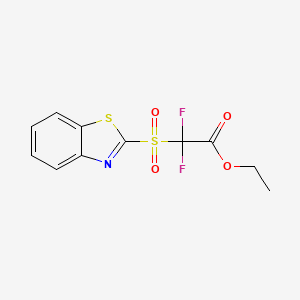
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one" is a heterocyclic molecule that includes several functional groups and structural motifs, such as a 1,2,4-triazole ring, a thiophene ring, and a 4-chlorophenyl group. These structural elements are common in compounds with potential biological activity, and their presence suggests that this compound may have interesting chemical and physical properties, as well as possible biological applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that build complexity through the formation of rings and the introduction of various substituents. For instance, the synthesis of 1,2,3-tris(oxazolinyl)cyclopropanes described in one study involves the treatment of 2-chloromethyl-2-oxazoline with strong bases, followed by deprotonation and electrophilic addition to create more functionalized derivatives . Another study outlines the synthesis of novel heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, starting from a prop-2-en-1-one derivative and proceeding through a series of coupling reactions and transformations . These methods highlight the complexity and precision required in the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR, as well as X-ray diffraction techniques. For example, the structural studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its cyclopropyl derivative have revealed the presence of strong intermolecular hydrogen bonds, which contribute to the stability and conformation of the molecules . These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional arrangement.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the electronic nature of the rings. The compounds can undergo a range of chemical reactions, including cyclization, aminomethylation, and reactions with electrophiles or nucleophiles, to yield a variety of derivatives with different properties and potential applications . The ability to selectively modify these molecules is crucial for the development of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as melting points, solubility, and stability, are determined by their molecular structure. Elemental analysis can provide information on the composition of the compounds, while spectroscopic methods can offer insights into their functional groups and bonding patterns . These properties are important for predicting the behavior of the compounds in different environments and for their application in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Synthesis and Structural Characterization
- The synthesis and structural characterization of isostructural compounds with similar chemical frameworks have been detailed, highlighting methods to achieve high yields and crystalline forms suitable for single crystal diffraction. This research underpins the foundation for developing compounds with specific biological activities (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Antifungal Applications
- A novel potential antifungal compound within the 1,2,4-triazole class has been synthesized, offering insight into its solubility thermodynamics and partitioning processes. This study elucidates the physicochemical properties vital for developing effective antifungal therapies (T. Volkova, I. Levshin, G. Perlovich, 2020).
Anticancer Properties
- Research on the synthesis, physical, and chemical properties of novel compounds, including derivatives of 1,2,4-triazole, has focused on their potential anticancer properties. The exploration of these compounds' structures and properties provides a foundation for developing new cancer therapies (А. Rud, A. Kaplaushenko, Yu. M. Kucheryavyi, 2016).
Biological Activities
- The synthesis and biological activities of novel triazole compounds containing the thioamide group have been studied, with findings indicating antifungal and plant growth regulating activities. These compounds' structure and activity relationships contribute to understanding how they can be utilized in medical and agricultural applications (Li Fa-qian, Qin Yong-qi, Xu Liang-zhong, L. Lude, Yang Xu-jie, W. Xin, 2005).
Additional Chemical Properties
- The preparation and characterization of compounds with specific structural features have been reported, emphasizing their antibacterial activity. This research contributes to the ongoing effort to develop new antibiotics in response to resistant bacterial strains (K. Mehta, 2016).
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDCJFLNVKQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2552514.png)
![2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2552516.png)


![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)

![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)
![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)

